molecular formula C14H12BrClO B7990116 2-Bromo-4'-chloro-2'-methylbenzhydrol CAS No. 1443351-61-8

2-Bromo-4'-chloro-2'-methylbenzhydrol

Cat. No.: B7990116
CAS No.: 1443351-61-8
M. Wt: 311.60 g/mol
InChI Key: LMWMQOIMCSYIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4'-chloro-2'-methylbenzhydrol is a halogenated benzhydrol derivative characterized by a bromine atom at the 2-position of one benzene ring, a chlorine atom at the 4'-position, and a methyl group at the 2'-position of the second benzene ring. This compound belongs to the benzhydrol family, which are diphenylmethanol derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of halogen substituents (Br and Cl) and a methyl group imparts unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions .

Limited direct data on its synthesis, physical properties, or applications are available in the provided evidence. However, structural analogs and related halogenated benzhydrols (e.g., 3-Bromo-3'-chloro-2'-methylbenzhydrol and 2-Bromo-4'-methoxy-2'-methylbenzhydrol) suggest that such compounds are often intermediates in organic synthesis or precursors for dyes and polymers .

Properties

IUPAC Name

(2-bromophenyl)-(4-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWMQOIMCSYIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212103
Record name Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-61-8
Record name Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(2-bromophenyl)-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-chloro-2’-methylbenzhydrol typically involves the bromination and chlorination of a benzhydrol precursor. One common method is the electrophilic aromatic substitution reaction, where a benzhydrol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of 2-Bromo-4’-chloro-2’-methylbenzhydrol may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-chloro-2’-methylbenzhydrol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated compounds or alcohols .

Scientific Research Applications

2-Bromo-4’-chloro-2’-methylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-chloro-2’-methylbenzhydrol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Bromo-4'-chloro-2'-methylbenzhydrol with structurally related compounds identified in the evidence:

Compound Name Substituents (Positions) Key Features Status/Applications
2-Bromo-4'-chloro-2'-methylbenzhydrol Br (2), Cl (4'), CH₃ (2') Halogenated benzhydrol; potential intermediate in synthesis Limited commercial availability
3-Bromo-3'-chloro-2'-methylbenzhydrol Br (3), Cl (3'), CH₃ (2') Steric hindrance due to adjacent Br and Cl; discontinued product Discontinued (synthesis challenges)
2-Bromo-4'-methoxy-2'-methylbenzhydrol Br (2), OCH₃ (4'), CH₃ (2') Methoxy group enhances polarity; discontinued product Discontinued (unknown reasons)
4-Bromo-2-chlorobenzonitrile Br (4), Cl (2), CN (1) Nitrile group increases reactivity; mp 67–68°C, bp 142–143°C Laboratory reagent

Key Observations :

  • Substituent Position : The position of halogens (Br, Cl) significantly affects steric and electronic properties. For example, 3-Bromo-3'-chloro-2'-methylbenzhydrol likely faces steric challenges due to adjacent Br and Cl substituents, leading to discontinuation .
  • Functional Group Influence : Replacing Cl with OCH₃ (as in 2-Bromo-4'-methoxy-2'-methylbenzhydrol) increases polarity but may reduce stability, contributing to its discontinued status .
  • Polarity and Reactivity : Halogenated analogs like 4-Bromo-2-chlorobenzonitrile exhibit higher reactivity (due to the nitrile group) and distinct physical properties compared to benzhydrol derivatives .

Physicochemical Properties and Analytical Behavior

While direct data for 2-Bromo-4'-chloro-2'-methylbenzhydrol are unavailable, insights can be inferred from related compounds:

  • Polarity : Halogenated aromatic compounds (e.g., 2-bromo-4,6-dinitroaniline) exhibit high polarity, leading to adsorption in GC systems and peak tailing . This suggests similar challenges in analyzing the target compound.
  • Thermal Stability : Brominated compounds generally have lower thermal stability than chlorinated analogs. For example, 1-Bromo-2-chloroethane (bp 106–107°C) degrades faster than dichloroethane derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.